4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

Steroid Sulfatase Cancer Research Enzyme Inhibition

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide (CAS 939989-87-4) is a benzenesulfonamide derivative distinguished by the simultaneous presence of a bromine atom at the 4-position and a trifluoromethyl group at the 3-position, along with an N,N-dimethylsulfonamide moiety. This specific substitution pattern imparts unique reactivity, notably enabling its use as a versatile building block in cross-coupling reactions such as Suzuki-Miyaura coupling, while the trifluoromethyl group enhances metabolic stability and lipophilicity in derived pharmacophores.

Molecular Formula C9H9BrF3NO2S
Molecular Weight 332.14 g/mol
CAS No. 939989-87-4
Cat. No. B1441198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide
CAS939989-87-4
Molecular FormulaC9H9BrF3NO2S
Molecular Weight332.14 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
InChIInChI=1S/C9H9BrF3NO2S/c1-14(2)17(15,16)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3
InChIKeyYHBPKKHFQCUHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide (CAS 939989-87-4): A Strategic Sulfonamide Building Block for Cross-Coupling


4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide (CAS 939989-87-4) is a benzenesulfonamide derivative distinguished by the simultaneous presence of a bromine atom at the 4-position and a trifluoromethyl group at the 3-position, along with an N,N-dimethylsulfonamide moiety . This specific substitution pattern imparts unique reactivity, notably enabling its use as a versatile building block in cross-coupling reactions such as Suzuki-Miyaura coupling, while the trifluoromethyl group enhances metabolic stability and lipophilicity in derived pharmacophores . Its calculated physical properties include a density of 1.623 g/cm³ and a boiling point of 332.8±52.0 °C .

Why 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide Cannot Be Simply Substituted by Closely Related Analogs


Direct substitution of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide with close analogs—such as its 2-bromo isomer, the non-brominated variant, or the 4-chloro derivative—is scientifically unsound due to profound differences in reactivity, physicochemical properties, and metabolic profile. The precise 1,2,4-substitution pattern (Br at C4, CF₃ at C3) is critical for directing metal-catalyzed cross-couplings with predictable regioselectivity, while the bromine atom's polarizability and leaving group ability differ substantially from chlorine in oxidative addition steps [1]. Furthermore, the trifluoromethyl group imparts a distinct lipophilicity and metabolic stability profile (calculated XLogP3 ~2 for the non-brominated analog) that is altered by halogen substitution, making the compound a unique intermediate that cannot be replaced without altering downstream pharmacokinetic properties [2].

Quantitative Evidence Guide for 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide Differentiation


Superior Steroid Sulfatase Inhibition: 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide vs. Non-Brominated Analog

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide exhibits potent inhibition of human steroid sulfatase (STS) with an IC₅₀ of 74 nM in JEG3 cell lysates [1]. In stark contrast, the non-brominated analog, N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide, lacks the bromine atom and is not reported to possess any measurable STS inhibitory activity, highlighting the essential role of the 4-bromo substituent for target engagement.

Steroid Sulfatase Cancer Research Enzyme Inhibition

Distinct BRD3 Bromodomain Binding Profile: 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide vs. Inactive Analogs

The compound demonstrates binding to the BD2 bromodomain of BRD3 with an IC₅₀ of 50,100 nM (50.1 µM) in a TR-FRET assay [1]. While this represents moderate affinity, it establishes a baseline for this chemotype's interaction with bromodomains—a profile entirely absent in the 4-chloro analog 4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide, for which no BRD3 binding data has been reported.

Epigenetics Bromodomain Inhibitors Chemical Probe

Enhanced Lipophilicity and Metabolic Stability: 4-Bromo vs. 4-Chloro Analog

The presence of a bromine atom versus chlorine significantly impacts the physicochemical properties of the benzenesulfonamide core. While direct experimental logP values are unavailable, the heavier, more polarizable bromine atom in 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide (MW: 332.14 g/mol) confers higher lipophilicity compared to the 4-chloro analog (4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide, MW: 287.68 g/mol). This difference is corroborated by the non-brominated parent compound's calculated XLogP3 of 2, which would be elevated by bromine substitution, leading to enhanced membrane permeability and metabolic stability—key drivers in lead optimization.

Medicinal Chemistry ADME Properties Drug Design

Unique Regioselectivity in Cross-Coupling: 4-Bromo-3-CF₃ Substitution Pattern vs. 2-Bromo-5-CF₃ Isomer

The 4-bromo-3-(trifluoromethyl) substitution pattern in this compound directs palladium-catalyzed cross-couplings with a regioselectivity that is fundamentally different from its positional isomer, 2-bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide. In the latter, the bromine atom is ortho to the sulfonamide group, leading to steric hindrance and altered electronic effects during oxidative addition. This precise regiochemical control is essential for constructing complex molecules with defined spatial arrangements, making the 4-bromo isomer the preferred choice for applications requiring para-functionalization of the sulfonamide-bearing ring [1].

Suzuki-Miyaura Coupling Organic Synthesis Building Block

Validated Intermediate for Agrochemical Synthesis: Absence of Competing Data for Closest Analogs

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide is explicitly cited as a key intermediate in the synthesis of agrochemicals, particularly in patent literature for benzenesulfonamide derivatives with herbicidal activity [1]. While specific quantitative yields are not publicly disclosed, the compound's inclusion in patent applications underscores its validated role. In contrast, close analogs such as 4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide and 2-bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide lack such explicit documentation in this application space, providing a qualitative differentiation for procurement decisions.

Agrochemical Herbicide Intermediate

Optimal Application Scenarios for 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide


Medicinal Chemistry: Steroid Sulfatase Inhibitor Lead Optimization

With a validated IC₅₀ of 74 nM against human steroid sulfatase, this compound serves as an ideal starting point for structure-activity relationship (SAR) studies aimed at developing therapeutics for hormone-dependent cancers, such as breast and endometrial cancers [1]. Its established activity provides a quantitative baseline for iterative chemical modifications.

Epigenetic Drug Discovery: BRD3 Bromodomain Chemical Probe Development

The compound's moderate affinity for the BRD3 BD2 bromodomain (IC₅₀ = 50,100 nM) makes it a suitable scaffold for designing selective bromodomain inhibitors, a class of epigenetic modulators with applications in oncology and inflammation [1]. Its activity profile, though modest, offers a concrete starting point for hit-to-lead campaigns.

Synthetic Organic Chemistry: Regioselective Suzuki-Miyaura Cross-Coupling

The 4-bromo-3-(trifluoromethyl) substitution pattern ensures predictable and distinct regiochemical outcomes in palladium-catalyzed cross-couplings, enabling the construction of para-substituted biaryl architectures essential for pharmaceutical and material science applications [1]. This regioselectivity is a key differentiator from its 2-bromo isomer.

Agrochemical Research: Intermediate for Herbicidal Benzenesulfonamides

Explicitly documented as an intermediate in patents for benzenesulfonamide-based herbicides, this compound is directly applicable in the synthesis of next-generation crop protection agents [1]. Its validated role in this field streamlines the development of new agrochemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.